molecular formula C17H32ClNO4 B2566119 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride CAS No. 1216800-11-1

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride

Cat. No.: B2566119
CAS No.: 1216800-11-1
M. Wt: 349.9
InChI Key: CHVHAHXGVSUJNG-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride is a synthetic compound that combines the structural features of adamantane and a bis(2-hydroxyethyl)amino group

Scientific Research Applications

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride typically involves the following steps:

    Formation of Adamantan-1-yloxy Intermediate: Adamantanol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form adamantan-1-yl chloride. This intermediate is then reacted with sodium hydroxide to produce adamantan-1-yloxy.

    Attachment of Bis(2-hydroxyethyl)amino Group: The adamantan-1-yloxy intermediate is then reacted with 3-chloro-2-hydroxypropylamine in the presence of a base (e.g., potassium carbonate) to form the desired product.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups (e.g., halogens, alkyl groups).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride, phosphorus tribromide, and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid membranes, potentially altering their properties and affecting cellular signaling. The bis(2-hydroxyethyl)amino group can interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine hydrochloride: Known for its antiviral properties.

    1-(Adamantan-1-yloxy)-3-aminopropan-2-ol hydrochloride: Similar structure but lacks the bis(2-hydroxyethyl)amino group.

    1-(Adamantan-1-yloxy)-3-(dimethylamino)propan-2-ol hydrochloride: Contains a dimethylamino group instead of the bis(2-hydroxyethyl)amino group.

Uniqueness

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride is unique due to the presence of both the adamantane moiety and the bis(2-hydroxyethyl)amino group. This combination imparts unique physicochemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO4.ClH/c19-3-1-18(2-4-20)11-16(21)12-22-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-16,19-21H,1-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVHAHXGVSUJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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